molecular formula C9H7Cl2F2NO3 B14410941 Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate CAS No. 84970-76-3

Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate

Cat. No.: B14410941
CAS No.: 84970-76-3
M. Wt: 286.06 g/mol
InChI Key: JVBUVVYJAOESHM-UHFFFAOYSA-N
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Description

Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenyl ring, along with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chlorination of a phenol derivative, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group by reacting the intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes, followed by the carbamate formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbamate group.

    Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming covalent bonds with active site residues. The halogenated phenyl ring may also interact with biological membranes, affecting their function and integrity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [3,5-dichloro-4-hydroxyphenyl]carbamate
  • Methyl [3,5-dichloro-4-methoxyphenyl]carbamate
  • Methyl [3,5-difluoro-4-(difluoromethoxy)phenyl]carbamate

Uniqueness

Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both dichloro and difluoromethoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

84970-76-3

Molecular Formula

C9H7Cl2F2NO3

Molecular Weight

286.06 g/mol

IUPAC Name

methyl N-[3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate

InChI

InChI=1S/C9H7Cl2F2NO3/c1-16-9(15)14-4-2-5(10)7(6(11)3-4)17-8(12)13/h2-3,8H,1H3,(H,14,15)

InChI Key

JVBUVVYJAOESHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C(=C1)Cl)OC(F)F)Cl

Origin of Product

United States

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